molecular formula C21H25N3O3 B5194564 (2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide

(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B5194564
M. Wt: 367.4 g/mol
InChI Key: BGDZIBVJGKUSIK-SFHVURJKSA-N
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Description

(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a phenoxy group

Properties

IUPAC Name

(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-7-4-8-15(2)19(14)27-21-17(9-5-11-22-21)13-23-20(26)18-10-6-12-24(18)16(3)25/h4-5,7-9,11,18H,6,10,12-13H2,1-3H3,(H,23,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDZIBVJGKUSIK-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)[C@@H]3CCCN3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrrolidine core.

    Attachment of the Phenoxy Group: This can be done through an etherification reaction, where the phenol derivative is reacted with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in multiple scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

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